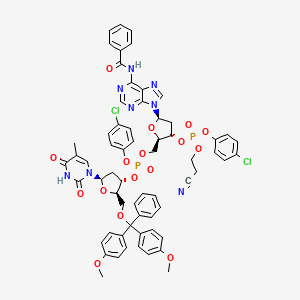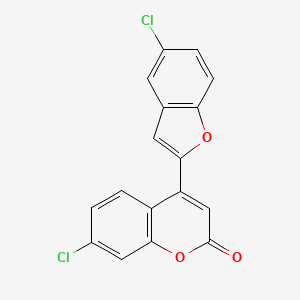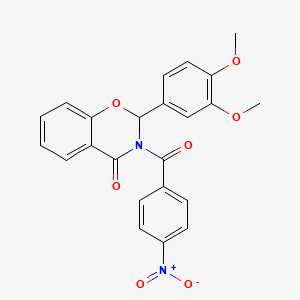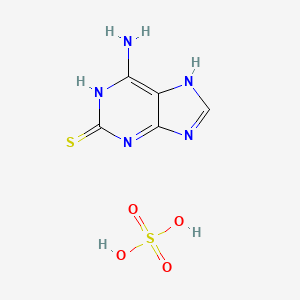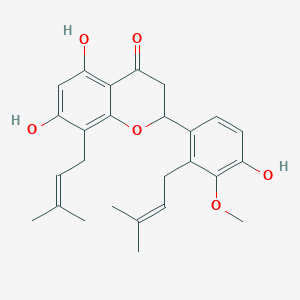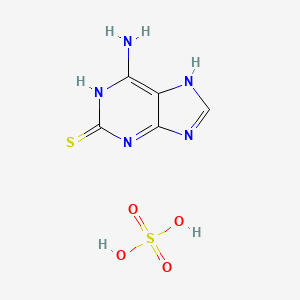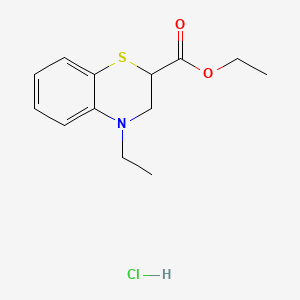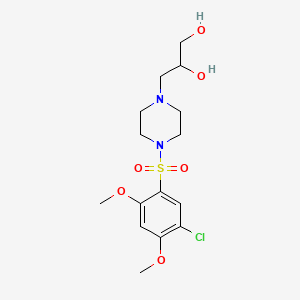
1-((5-Chloro-2,4-dimethoxyphenyl)sulfonyl)-4-(2,3-dihydroxypropyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-Chloro-2,4-dimethoxyphenyl)sulfonyl)-4-(2,3-dihydroxypropyl)piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Chloro-2,4-dimethoxyphenyl)sulfonyl)-4-(2,3-dihydroxypropyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2,4-dimethoxybenzenesulfonyl chloride and 4-(2,3-dihydroxypropyl)piperazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under basic conditions using a base like triethylamine.
Procedure: The sulfonyl chloride is added dropwise to a solution of the piperazine derivative in the presence of the base, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-((5-Chloro-2,4-dimethoxyphenyl)sulfonyl)-4-(2,3-dihydroxypropyl)piperazine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones, while substitution of the chlorine atom may yield various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-((5-Chloro-2,4-dimethoxyphenyl)sulfonyl)-4-(2,3-dihydroxypropyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 1-((5-Chloro-2,4-dimethoxyphenyl)sulfonyl)-4-(2-hydroxyethyl)piperazine
- 1-((5-Chloro-2,4-dimethoxyphenyl)sulfonyl)-4-(2,3-dihydroxypropyl)morpholine
Uniqueness
1-((5-Chloro-2,4-dimethoxyphenyl)sulfonyl)-4-(2,3-dihydroxypropyl)piperazine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Número CAS |
97630-32-5 |
|---|---|
Fórmula molecular |
C15H23ClN2O6S |
Peso molecular |
394.9 g/mol |
Nombre IUPAC |
3-[4-(5-chloro-2,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]propane-1,2-diol |
InChI |
InChI=1S/C15H23ClN2O6S/c1-23-13-8-14(24-2)15(7-12(13)16)25(21,22)18-5-3-17(4-6-18)9-11(20)10-19/h7-8,11,19-20H,3-6,9-10H2,1-2H3 |
Clave InChI |
CHEPRRGYRNIGBR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)CC(CO)O)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


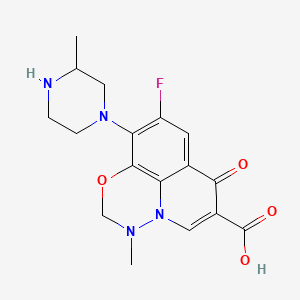
![(Z)-but-2-enedioic acid;(E)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B12729320.png)



